Daprodustat

Catalog No.
S525024
CAS No.
960539-70-2
M.F
C19H27N3O6
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daprodustat

CAS Number

960539-70-2

Product Name

Daprodustat

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

Solubility

Soluble in DMSO (3mg/mL), not in water

Synonyms

GSK1278863; GSK 1278863; GSK-1278863; Daprodustat

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

Description

The exact mass of the compound Daprodustat (GSK1278863) is 393.18999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (3mg/mL), not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Treating Anemia

Daprodustat (GSK1278863) is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (HIF-PH) []. Chronic kidney disease (CKD) can lead to anemia due to insufficient production of erythropoietin (EPO) by the kidneys. HIF acts as a key regulator of EPO production, and HIF-PH enzymes target HIF for degradation []. By inhibiting HIF-PH, Daprodustat stabilizes HIF, promoting the production of EPO and stimulating red blood cell production [, ].

Pharmacokinetic Studies

Studies have been conducted to understand how Daprodustat is absorbed, distributed, metabolized, and excreted in the body. One such study investigated the drug's bioavailability by administering both intravenous and oral doses. The findings helped to determine the extent to which the oral medication enters the bloodstream [].

Another study explored the effect of food and a cholesterol-lowering medication, gemfibrozil, on the pharmacokinetics of Daprodustat. This type of research helps to identify potential interactions that might influence how the body processes the drug [].

Safety and Tolerability

Clinical trials have assessed the safety and tolerability of Daprodustat in human subjects. One study compared the drug's effects in healthy Japanese and Caucasian individuals. The results indicated that the drug was well-tolerated, although some mild side effects like headache and abdominal pain were reported [].

Daprodustat is a medication primarily used to treat anemia associated with chronic kidney disease. It functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factors, leading to increased production of erythropoietin and subsequent erythropoiesis. This compound, chemically identified by the formula C₁₉H₂₇N₃O₆, was developed by GlaxoSmithKline and is marketed under the brand names Jesduvroq and Duvroq. It was first approved for use in Japan in June 2020 and subsequently in the United States in February 2023, marking it as the first oral treatment for anemia due to chronic kidney disease in the U.S. .

As mentioned earlier, Daprodustat acts as a HIF-PH inhibitor. Here's a breakdown of the process []:

  • Hypoxia and HIF stabilization: In conditions of low oxygen (hypoxia), cells stabilize HIF, which increases the production of various genes, including EPO.
  • PHD enzymes and HIF degradation: Under normal oxygen levels, PHD enzymes hydroxylate (add hydroxyl groups) to HIF, targeting it for degradation.
  • Daprodustat and increased EPO: Daprodustat inhibits PHD enzymes, leading to HIF stabilization and increased EPO production.
  • Stimulated red blood cell production: EPO stimulates the bone marrow to produce more red blood cells, potentially alleviating anemia.
  • Unintended effects of HIF stabilization: HIF regulates various genes, and its prolonged activation could have unintended consequences. Studies are ongoing to assess the long-term safety of Daprodustat [].
  • Inhibition of Prolyl Hydroxylase:
    Prolyl HydroxylaseDaprodustatInhibited\text{Prolyl Hydroxylase}\xrightarrow{\text{Daprodustat}}\text{Inhibited}
  • Stabilization of Hypoxia-Inducible Factor:
    HIF 1 +HIF 2 Increased Erythropoietin Production\text{HIF 1 }+\text{HIF 2 }\rightarrow \text{Increased Erythropoietin Production}

Daprodustat has shown significant biological activity in preclinical and clinical studies. It effectively increases erythropoietin levels, which leads to elevated hemoglobin concentrations and reticulocyte counts. In animal models, a single oral dose resulted in an up to 11.2-fold increase in erythropoietin levels within 12 hours . In humans, daprodustat has been demonstrated to raise hemoglobin levels comparably to traditional erythropoiesis-stimulating agents, with a steady-state achieved after several weeks of administration .

The synthesis of daprodustat involves several key steps that typically include:

  • Formation of the Pyrimidine Core: The initial step focuses on creating a pyrimidine structure through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent reactions introduce various functional groups necessary for biological activity.
  • Final Modifications: The final steps involve purification processes such as crystallization or chromatography to yield daprodustat in its active form.

Specific synthetic routes may vary based on proprietary methods developed by pharmaceutical companies .

Daprodustat has been evaluated for drug interactions with various substances that may influence its pharmacokinetics. It is predominantly metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. Co-administration with inhibitors or inducers of these enzymes can alter daprodustat's effectiveness and safety profile . Common interactions include:

  • Inhibitors: Gemfibrozil may increase daprodustat levels.
  • Inducers: Rifampicin may decrease its effectiveness.

Adverse reactions associated with daprodustat include hypertension, gastrointestinal issues, and hypersensitivity reactions .

Daprodustat belongs to a class of medications known as hypoxia-inducible factor prolyl hydroxylase inhibitors. Other compounds within this category include:

Compound NameMechanism of ActionUnique Features
RoxadustatInhibits prolyl hydroxylasesApproved for use in China; similar indications
VadadustatInhibits prolyl hydroxylasesUnder investigation; potential for broader applications
MolidustatInhibits prolyl hydroxylasesFocused on treating anemia related to chronic kidney disease

Uniqueness of Daprodustat:

  • Daprodustat is notable for being the first oral treatment approved for anemia due to chronic kidney disease in the U.S., offering a significant advantage over injectable alternatives like recombinant erythropoietin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

393.18998559 g/mol

Monoisotopic Mass

393.18998559 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JVR38ZM64B

Drug Indication

Daprodustat is a hypoxia-inducible factor prolyl hydroxylase (HIF PH) inhibitor indicated for the treatment of anemia due to chronic kidney disease in adults who have been receiving dialysis for at least four months. The US prescribing information for daprodustat indicates that the drug was not shown to improve quality of life, fatigue, or patient well-being. It is not advised to be used as a substitute for transfusion in patients requiring immediate correction of anemia. It is also not indicated in patients not on dialysis.
Treatment of anaemia due to chronic disorders

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). Daprodustat is a potent reversible inhibitor of hypoxia-inducible factor (HIF)-prolyl hydroxylase (PH) 1, PH2 and PH3, with an IC50 in the low nM range. By inhibiting HIF-PHDs, daprodustat promotes the stabilization and nuclear accumulation of HIF-1α and HIF-2α transcription factors. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA to promote the production of EPO as well as proteins involved in iron uptake, mobilization, and transport. Ultimately, erythropoiesis is increased, iron transport is upregulated, and circulating Hb levels are elevated.

Absorption Distribution and Excretion

Daprodustat exposure generally increases in a dose-proportional manner over the range of therapeutic doses. Steady-state concentrations are achieved within 24 hours of dosing. Following oral administration, daprodustat is readily absorbed with a median time to peak concentration (Tmax) in healthy subjects ranging from one to four hours. The absolute bioavailability of daprodustat is 65%. Administration of daprodustat with a high-fat or high-calorie meal did not significantly alter daprodustat exposure compared to administration in the fasted state.
Within seven days of an oral dose of radiolabeled daprodustat, 74% of the radioactivity was recovered in the feces, and 21% of the radioactivity was recovered in the urine. Approximately 99.5% of the dose was excreted as oxidative metabolites, with the remaining fraction representing the unchanged parent drug.
Daprodustat has an approximately equal distribution between plasma and blood cells (blood:plasma ratio of 1.23). Following intravenous dosing, the volume of distribution at steady-state in healthy subjects is 14.3 L.
Mean clearance from plasma was 18.9 L/h, which correlates to blood clearance of 15 L/h and equates to a hepatic extraction of approximately 18%.

Metabolism Metabolites

_In vitro_, daprodustat is primarily metabolized by CYP2C8 (95% contribution), with a minor contribution by CYP3A4 (5%). Following oral or intravenous administration of radiolabeled daprodustat to healthy adults, approximately 40% of the total circulating radioactivity in plasma was daprodustat, and the remaining 60% was metabolites. The parent drug is the principal circulating component in plasma. Of the six metabolites of daprodustat that were characterized, the major metabolites were M2 (GSK2391220), M3 (GSK2506104), and M13 (GSK2531401), with each metabolite accounting for more than 10% of circulating radioactivity in plasma. In humans, each metabolite circulates primarily as a single stereoisomeric form. _In vitro_ and non-clinical studies suggest that these identified metabolites have a comparable pharmacological activity to the parent drug; however, the extent of the pharmacological contribution of each metabolite is unknown.

Wikipedia

Daprodustat
QX39

FDA Medication Guides

Jesduvroq
Daprodustat
TABLET;ORAL
GLAXOSMITHKLINE
02/01/2023

Biological Half Life

The terminal elimination half-life of daprodustat ranges from one to four hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Schmid H, Jelkmann W (August 2016). "Investigational therapies for renal disease-induced anemia". Expert Opinion on Investigational Drugs. 25 (8): 901–16. doi:10.1080/13543784.2016.1182981. PMID 27122198. S2CID 32493057.

Ariazi JL, Duffy KJ, Adams DF, Fitch DM, Luo L, Pappalardi M, et al. (December 2017). "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia". The Journal of Pharmacology and Experimental Therapeutics. 363 (3): 336–347. doi:10.1124/jpet.117.242503. PMID 28928122.

"GSK receives first regulatory approval for Duvroq (daprodustat) in Japan for patients with anaemia due to chronic kidney disease" (Press release). GSK. 29 June 2020.

Thevis M, Milosovich S, Licea-Perez H, Knecht D, Cavalier T, Schänzer W (August 2016). "Mass spectrometric characterization of a prolyl hydroxylase inhibitor GSK1278863, its bishydroxylated metabolite, and its implementation into routine doping controls". Drug Testing and Analysis. 8 (8): 858–63. doi:10.1002/dta.1870. PMID 26361079.

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